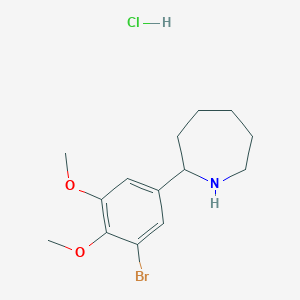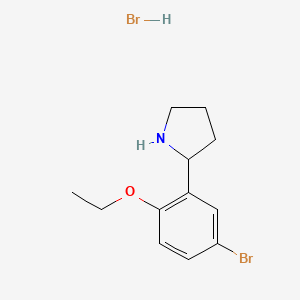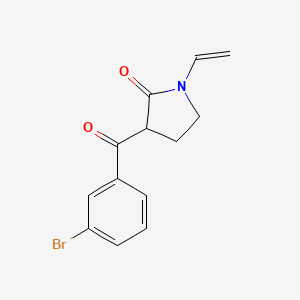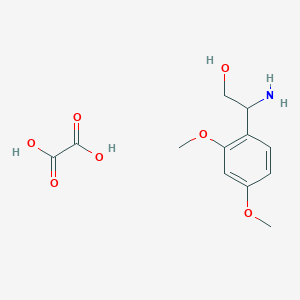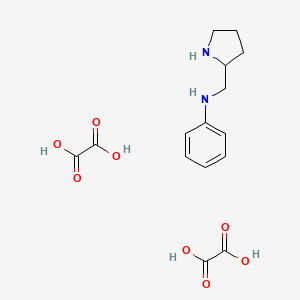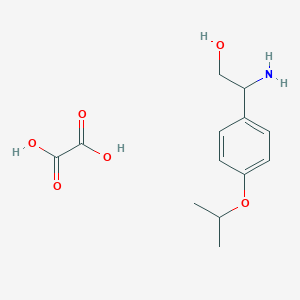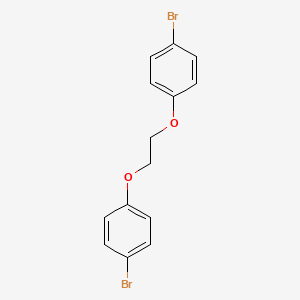
1,2-Bis(4-bromophénoxy)éthane
Vue d'ensemble
Description
1,2-Bis(4-bromophenoxy)ethane is a brominated organic compound that is structurally characterized by the presence of two 4-bromophenol moieties linked through an ethane bridge. This compound is related to a class of chemicals known as brominated flame retardants (BFRs), which are used to enhance fire resistance in various materials. The compound's bromine substituents play a crucial role in its reactivity and physical properties, making it a subject of interest in materials science and environmental studies .
Synthesis Analysis
The synthesis of brominated compounds like 1,2-bis(4-bromophenoxy)ethane typically involves halogenation reactions where bromine atoms are introduced into organic molecules. For instance, the synthesis of related compounds has been reported through reactions involving halogenated intermediates and ethylene bridges . The synthesis process is critical as it determines the purity and yield of the final product, which in turn affects its performance as a flame retardant and its environmental impact.
Molecular Structure Analysis
The molecular structure of brominated compounds is often investigated using techniques such as X-ray crystallography. For example, the crystal structure of a similar compound, 1,4-Bis(p-bromophenoxy) butane, has been determined, revealing a gauche-trans-gauche conformation of the methylene chain . Such structural analyses are essential for understanding the physical properties and reactivity of the compound, as well as for designing materials with desired characteristics.
Chemical Reactions Analysis
Brominated compounds like 1,2-bis(4-bromophenoxy)ethane can undergo various chemical reactions, including thermal decomposition and oxidation. Thermal decomposition mechanisms have been studied in detail, showing the formation of brominated phenols and dibenzo-p-dioxins as potential byproducts . Oxidation reactivity, particularly involving cytochrome P450 enzymes, has also been explored, indicating the formation of hydroxylated metabolites . These reactions are significant for assessing the environmental impact and toxicity of BFRs.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-bis(4-bromophenoxy)ethane are influenced by its molecular structure. The presence of bromine atoms imparts high density and contributes to the flame-retardant properties of the compound. The solubility, melting point, and stability are also key properties that determine its application in materials and its behavior in the environment. For instance, the solubility properties of related brominated compounds have been studied to facilitate their separation and purification .
Applications De Recherche Scientifique
Synthèse des éthers couronnes
1,2-Bis(4-bromophénoxy)éthane: est utilisé comme intermédiaire crucial dans la synthèse des éthers couronnes . Les éthers couronnes sont des composés chimiques cycliques qui contiennent un cycle comprenant plusieurs groupes éthers. Ils sont particulièrement remarquables pour leur capacité à lier sélectivement certains cations, tels que les ions potassium, ce qui est utile dans diverses séparations chimiques, la catalyse par transfert de phase et comme capteurs sélectifs aux ions.
Création de composés C-glycosyl macrocycliques
Ce composé sert de précurseur important dans la création de composés C-glycosyl macrocycliques . Ces composés ont une large gamme d'applications, notamment en tant qu'inhibiteurs de glycosidases, qui sont utiles dans le traitement du diabète et des infections virales. Ils ont également des utilisations potentielles dans le développement d'antibiotiques et d'agents anticancéreux.
Production de polymères conducteurs
This compound: est utilisé dans la production de polymères de poly(p-phénylène), qui deviennent conducteurs lorsqu'ils sont dopés avec des agents oxydants ou réducteurs . Ces polymères conducteurs ont des applications dans la création de revêtements antistatiques, de composants de batteries rechargeables et de diodes électroluminescentes organiques (OLED).
Matériaux électrochromes
Le composé est impliqué dans la synthèse de poly(triphénylamine éthers), qui présentent des propriétés électrochromes . Les matériaux électrochromes changent de couleur lorsqu'une charge électrique est appliquée, ce qui les rend utiles pour des applications telles que les fenêtres intelligentes, qui peuvent moduler la transmission de la lumière, et dans les écrans d'affichage basse consommation.
Dispositifs de commutation résistive
Les poly(triphénylamine éthers) synthétisés à l'aide de This compound peuvent présenter un comportement de commutation résistive bistable non volatile . Cette propriété est importante pour le développement de dispositifs de stockage de mémoire, où les données peuvent être stockées et récupérées en fonction de l'état de résistance du matériau.
Ignifugeants
Comme alternative aux éthers diphényliques polybromés (PBDE), des dérivés de This compound sont utilisés comme nouveaux ignifugeants bromés . Ces composés sont ajoutés à divers matériaux pour inhiber ou supprimer le processus de combustion, ce qui les rend essentiels pour améliorer la sécurité incendie dans les textiles, l'électronique et les matériaux de construction.
Mécanisme D'action
Target of Action
1,2-Bis(4-bromophenoxy)ethane is a chemical compound that is often used as an intermediate in organic synthesis It is known to interact with various molecules during the synthesis of other compounds .
Mode of Action
It is used as an intermediate in organic synthesis, suggesting that it likely undergoes reactions with other compounds to form new products .
Biochemical Pathways
It is known that the compound can undergo various chemical reactions, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
Given its use in organic synthesis, it is likely that these properties would be influenced by the specific conditions of the reaction, such as the presence of other compounds and the reaction environment .
Result of Action
As an intermediate in organic synthesis, its primary role is to react with other compounds to form new products .
Propriétés
IUPAC Name |
1-bromo-4-[2-(4-bromophenoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANDKBOZYRTMBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555413 | |
| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36506-46-4 | |
| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









